molecular formula C16H24N2O2 B7986965 [(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid

[(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7986965
M. Wt: 276.37 g/mol
InChI Key: FAJALQFXYIBLPZ-HNNXBMFYSA-N
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Description

[(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzyl group, and an isopropyl-amino moiety.

Preparation Methods

The synthesis of [(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the benzyl and isopropyl-amino groups. The synthetic route may involve the use of reagents such as benzyl bromide, isopropylamine, and acetic acid under specific reaction conditions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

[(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

[(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Researchers may investigate its potential therapeutic applications, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate.

    Industry: The compound may be utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of [(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

[(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar chemical properties and reactivity.

    Benzylamine derivatives: Compounds with a benzylamine moiety may exhibit similar biological activity and potential therapeutic applications.

    Acetic acid derivatives: These compounds may have similar chemical reactivity and can be used in similar synthetic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13(2)18(10-14-6-4-3-5-7-14)15-8-9-17(11-15)12-16(19)20/h3-7,13,15H,8-12H2,1-2H3,(H,19,20)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJALQFXYIBLPZ-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC1=CC=CC=C1)[C@H]2CCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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